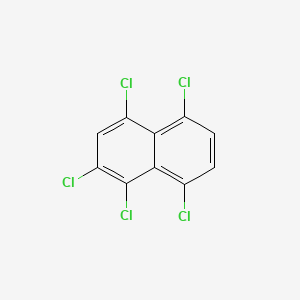

1,2,4,5,8-Pentachloronaphthalene

描述

属性

IUPAC Name |

1,2,4,5,8-pentachloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIKEVSWLMYFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=CC(=C2Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164508 | |

| Record name | 1,2,4,5,8-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150224-25-2 | |

| Record name | Naphthalene, 1,2,4,5,8-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,5,8-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

1,2,4,5,8-Pentachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of naphthalene in a controlled environment to ensure the desired degree of chlorination. The product is then purified through distillation or recrystallization to obtain the pure compound .

化学反应分析

Types of Reactions

1,2,4,5,8-Pentachloronaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated naphthoquinones.

Reduction: Reduction reactions can lead to the formation of less chlorinated naphthalenes.

Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Chlorinated naphthoquinones.

Reduction: Less chlorinated naphthalenes.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

科学研究应用

1,2,4,5,8-Pentachloronaphthalene has diverse applications in scientific research:

Environmental Studies: It is used to study the environmental impact and persistence of chlorinated compounds.

Toxicology: Research on its toxic effects helps in understanding the health risks associated with chlorinated naphthalenes.

Material Science: Its stability makes it useful in the development of materials with specific properties.

作用机制

The mechanism of action of 1,2,4,5,8-Pentachloronaphthalene involves its interaction with cellular components. It can induce oxidative stress by generating reactive oxygen species, leading to cellular damage. The compound can also interact with enzymes and proteins, disrupting their normal function. These interactions can result in various toxic effects, including liver damage and skin disorders .

相似化合物的比较

Structural Isomerism and Nomenclature

Pentachloronaphthalenes (PeCNs) exhibit structural isomerism depending on chlorine substitution patterns. Key isomers include:

Key Insight : Chlorine positioning affects dipole moments, solubility, and interactions in biological systems. For example, 1,2,4,5,8-PeCN’s symmetrical substitution may enhance stability compared to less symmetrical isomers .

Toxicity and Health Impacts

- This compound: Limited isomer-specific toxicity data exist, but PCNs broadly cause liver damage, chloracne, and endocrine disruption .

- 1,2,3,5,8-Pentachloronaphthalene : Studied in food chain experiments; shown to bioaccumulate in aquatic organisms and induce oxidative stress in fish .

- 1,2,3,4,5-Pentachloronaphthalene : Associated with occupational exposure risks; regulated under OSHA with a permissible exposure limit (PEL) of 0.5 mg/m³ .

Data Gap : Isomer-specific toxicokinetics and chronic effects remain understudied. Most regulations treat PCNs as a class rather than individual isomers .

Environmental Persistence and Bioaccumulation

Regulatory and Industrial Relevance

- 1,2,4,5,8-PeCN : Included in the IEC 62474 Declarable Substance List, requiring disclosure in electronics manufacturing .

- 1,2,3,6,8-PeCN : Listed as a "First Class Specific Chemical Substance" under Japan’s Chemical Substances Control Law, restricting production and use .

- General PCNs : Classified as POPs under the Stockholm Convention, necessitating global phase-out .

Data Tables

Table 1: Physicochemical Properties of Select Pentachloronaphthalene Isomers

| Property | 1,2,4,5,8-PeCN | 1,2,3,5,8-PeCN | 1,2,3,4,5-PeCN |

|---|---|---|---|

| Molecular Formula | C₁₀H₃Cl₅ | C₁₀H₃Cl₅ | C₁₀H₃Cl₅ |

| CAS Number | 150224-25-2 | 150224-24-1 | 1321-64-8 |

| Water Solubility (mg/L) | <0.01 (est.) | <0.01 (est.) | <0.01 (est.) |

| log Kₒw | ~6.5 (est.) | ~6.5 (est.) | ~6.5 (est.) |

| Vapor Pressure (Pa) | 1.2 × 10⁻⁴ | 1.1 × 10⁻⁴ | 1.3 × 10⁻⁴ |

常见问题

Q. How can researchers differentiate between isomers of pentachloronaphthalene (e.g., 1,2,4,5,8-PCN) in environmental samples?

Methodology : Use high-resolution gas chromatography-mass spectrometry (HRGC-MS) with isomer-specific reference standards. Due to structural similarities, retention times and fragmentation patterns must be cross-referenced with databases such as NIST Chemistry WebBook . and list CAS numbers and isomer-specific identifiers (e.g., 150224-25-2 for 1,2,4,5,8-PCN), which are critical for calibration. Challenges include limited availability of pure standards, as noted in , requiring collaborative synthesis or procurement from specialized suppliers (e.g., isotope.com standards in ).

Q. What are the primary health risks associated with 1,2,4,5,8-pentachloronaphthalene exposure in occupational settings?

Methodology : Toxicity assessments rely on in vitro assays (e.g., hepatocyte viability tests) and epidemiological studies. identifies acute liver damage and chloracne as key risks, while and cite occupational exposure limits (TLV: 0.5 mg/m³). Researchers should pair these findings with biomonitoring data (e.g., blood/urine analysis for chlorinated metabolites) to correlate exposure levels with clinical outcomes.

Q. How should researchers design experiments to quantify airborne 1,2,4,5,8-PCN in industrial environments?

Methodology : Follow OSHA and ACGIH guidelines ( ) for air sampling:

- Use calibrated personal air samplers with quartz filters and XAD-2 resin.

- Analyze via GC-MS with electron capture detection (ECD), referencing the isomer-specific detection limits in .

- Account for matrix interferents (e.g., other chlorinated compounds) by spiking reference samples ().

Advanced Research Questions

Q. How do synthesis challenges for 1,2,4,5,8-PCN impact the reliability of analytical standards?

Methodology : Synthesizing pure isomers requires multistep halogenation of naphthalene under controlled conditions. highlights discrepancies in reaction times (e.g., 6 days vs. 20 hours for fluorinated analogs), leading to byproducts like pentafluoronaphthalene. For 1,2,4,5,8-PCN, incomplete chlorination or isomerization during synthesis () may introduce impurities. Validate purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), and cross-check with commercial standards ().

Q. How can researchers resolve contradictions in toxicity data between 1,2,4,5,8-PCN and other PCN isomers?

Methodology : Conduct comparative toxicokinetic studies using in vivo models (e.g., rodent assays). Key factors:

- Chlorine substitution patterns influence bioaccumulation (e.g., 1,2,4,5,8-PCN’s planar structure vs. non-planar isomers).

- Use transcriptomics to identify isomer-specific pathways (e.g., CYP450 enzyme induction linked to liver toxicity in ).

- Address data gaps by referencing IDLH value uncertainties for chloronaphthalenes ( ).

Q. What advanced techniques are required to study the environmental persistence of 1,2,4,5,8-PCN in sediment matrices?

Methodology :

- Extract sediment samples using accelerated solvent extraction (ASE) with hexane/acetone.

- Cleanup via sulfuric acid treatment and Florisil column chromatography to remove lipids and humic acids ().

- Quantify via isotope dilution HRGC-MS, using ¹³C-labeled internal standards to correct for matrix effects.

- Compare degradation rates with other PCNs using QSAR models based on chlorine substitution ( ).

Q. How do regulatory frameworks classify 1,2,4,5,8-PCN, and what are the implications for global research collaboration?

Methodology : Cross-reference listings in the IEC 62474 Declarable Substance List ( ) and EPA’s Toxic Substances Control Act (TSCA). Key steps:

- Align analytical protocols with EU’s REACH requirements for PCNs.

- Use harmonized CAS numbers (e.g., 150224-25-2) to avoid misclassification ( ).

- Advocate for standardized toxicity testing guidelines through organizations like OECD.

Data Contradiction Analysis

- Synthesis vs. Literature Reports : notes prolonged reaction times for fluorinated analogs compared to prior studies, suggesting potential catalytic differences in chlorinated analogs. Researchers must document reaction conditions rigorously.

- Exposure Limits : While OSHA and ACGIH agree on 0.5 mg/m³ (), the lack of IDLH values () complicates emergency planning. Propose tiered risk assessments using probabilistic models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。